molecular formula C6H9NO2 B3377726 3-Isocyanatooxane CAS No. 1343929-58-7

3-Isocyanatooxane

Cat. No.: B3377726
CAS No.: 1343929-58-7
M. Wt: 127.14 g/mol
InChI Key: KHUIMQZKRMLYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanatooxane is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Isocyanatooxane, like other isocyanides, demonstrates potent antimicrobial activities . The primary targets of this compound are essential metabolic enzymes involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS) . These enzymes play crucial roles in bacterial metabolism, and their inhibition can lead to the cessation of bacterial growth.

Mode of Action

The mode of action of this compound involves covalent modifications of the targeted enzymes at their active site cysteines . This interaction results in concentration-dependent labeling, covalent binding to the catalytic site, and corresponding functional inhibition by the isocyanide . This inhibitory action disrupts the normal functioning of the enzymes, thereby affecting the metabolic processes they are involved in.

Biochemical Pathways

The biochemical pathways affected by this compound include the fatty acid biosynthetic process and the hexosamine pathway . The inhibition of these pathways disrupts the normal metabolic functions of the bacteria, leading to their growth inhibition. The downstream effects of this disruption include the destabilization and dysregulation of proteins related to the targeted pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability of the compound

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the covalent modification and subsequent inhibition of essential metabolic enzymes, leading to the disruption of crucial metabolic pathways . The molecular and cellular effects of this action include the destabilization and dysregulation of proteins related to the targeted pathways .

Properties

IUPAC Name

3-isocyanatooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-2-1-3-9-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUIMQZKRMLYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.